1-(3-Chlorophenyl)-3-methylpiperazine
Overview
Description
“1-(3-Chlorophenyl)-3-methylpiperazine” is a synthetic compound . It belongs to the class of phenylpiperazines, which are organic compounds containing a phenyl group attached to a piperazine ring . This compound is a derivative of piperazine, which is a commonly used building block in the synthesis of pharmaceuticals and other organic compounds .
Synthesis Analysis
There are several synthetic routes for “this compound”. The most common method involves the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H13ClN2 . The compound has a phenyl group attached to a piperazine ring, with a chlorine atom on the phenyl ring .
Scientific Research Applications
Antimycobacterial Agents 1-(3-Chlorophenyl)-3-methylpiperazine derivatives have been explored for their potential as antimycobacterial agents. A study by Biava, Porretta, Manetti, et al. (2007) discovered that these derivatives show significant in vitro activity against mycobacteria with low cytotoxicity, making them promising candidates for treating mycobacterial infections.
Synthesis and Molecular Studies These compounds are also significant in the field of synthetic chemistry. For instance, Barakat, Soliman, Haukka, et al. (2020) described a one-pot synthesis method for creating enaminones using this compound. This method is advantageous due to its simplicity and efficiency, offering a streamlined approach for synthesizing complex organic compounds.
Pharmacological Research The compound has been used in pharmacological research to synthesize various derivatives with potential therapeutic effects. For example, Alagarsamy, Solomon, et al. (2014) synthesized novel quinazolin-4(3H)-ones using this compound and evaluated them for H1-antihistaminic activity. This research highlights the versatility of this compound in creating new therapeutic agents.
Chemical and Crystallographic Analysis The compound plays a role in chemical and crystallographic studies. For instance, Liang, Mu, Liu, et al. (2011) synthesized a new compound using this compound and analyzed its crystal structure, which contributes to our understanding of molecular interactions and crystal engineering.
Charge-Transfer Complexes The compound's utility extends to the study of charge-transfer complexes. Fakhro, Bazzi, Mostafa, et al. (2010) investigated the charge-transfer complexes formed by this compound with various acceptors. These studies are crucial in understanding the electronic properties of materials, which can have implications in fields like organic electronics.
Catalysis It also finds applications in catalysis. Ma, Yuan, Xu, et al. (2012) developed a catalyst using a derivative of this compound for the Gewald reaction, demonstrating its usefulness in facilitating chemical reactions.
properties
IUPAC Name |
1-(3-chlorophenyl)-3-methylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c1-9-8-14(6-5-13-9)11-4-2-3-10(12)7-11/h2-4,7,9,13H,5-6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBUTWWFTFQSMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445720 | |
Record name | 1-(3-Chlorophenyl)-3-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
151447-85-7 | |
Record name | 1-(3-Chlorophenyl)-3-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.